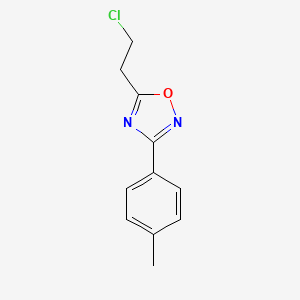
5-(2-Chloroethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(2-Chloroethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole, also known as CEOMP, is a heterocyclic compound that has been extensively studied due to its wide range of applications in the scientific community. It has been used in a variety of fields, including medicinal chemistry, materials science, and biochemistry. CEOMP has been found to have several unique properties, including a high degree of solubility in organic solvents, a low melting point, and a low boiling point. Its unique structure also makes it an attractive candidate for use in a variety of synthetic processes.
Scientific Research Applications
Antibacterial Activity
Research has explored the antibacterial potential of oxadiazole derivatives, with studies like those by Rai et al. (2010) demonstrating significant antibacterial activity in specific compounds against organisms like Bacillus subtilis and Staphylococcus aureus. These studies suggest the potential of oxadiazole derivatives, including 5-(2-Chloroethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole, in developing new antibacterial agents (Rai et al., 2010).
Anticancer Properties
A study by Zhang et al. (2005) identified a specific oxadiazole compound as an apoptosis inducer, showing potential as an anticancer agent. This research highlights the possibility of using oxadiazole derivatives in cancer treatment (Zhang et al., 2005).
Corrosion Inhibition
Oxadiazole derivatives have been studied for their role in corrosion inhibition. Kalia et al. (2020) investigated the efficiency of specific oxadiazole derivatives in preventing mild steel corrosion, demonstrating their potential application in material protection (Kalia et al., 2020).
Liquid Crystalline Properties
The study of liquid crystalline properties of oxadiazole derivatives has been an area of interest. Han et al. (2010) synthesized and characterized oxadiazole derivatives with significant mesomorphic behavior, which could have applications in material science and display technology (Han et al., 2010).
Molecular Structure and Synthesis
Understanding the molecular structure and synthesis of oxadiazole derivatives is crucial for their application in various fields. Meyer et al. (2003) provided structural insights into oxadiazole compounds, which is essential for their application in drug design and other areas (Meyer et al., 2003).
Catalysis in Suzuki Reactions
Oxadiazole compounds have been explored for their role in catalysis, particularly in Suzuki reactions. Bumagin et al. (2017) synthesized oxadiazole derivatives that showed high catalytic activity in Suzuki reactions, indicating their potential in synthetic organic chemistry (Bumagin et al., 2017).
properties
IUPAC Name |
5-(2-chloroethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O/c1-8-2-4-9(5-3-8)11-13-10(6-7-12)15-14-11/h2-5H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEEIWKABXPGRCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CCCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-N-[[(2R,5S)-5-(3-Methyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methyl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B3015893.png)
![8-(sec-butyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3015894.png)
![1-(3-methylbenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![1-(4-fluorophenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B3015900.png)

![N-[Phenyl(pyridin-2-yl)methyl]oxirane-2-carboxamide](/img/structure/B3015904.png)
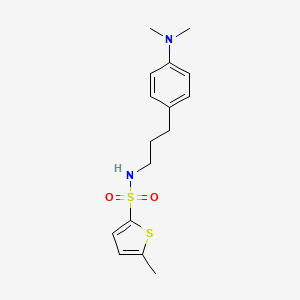
![N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B3015907.png)
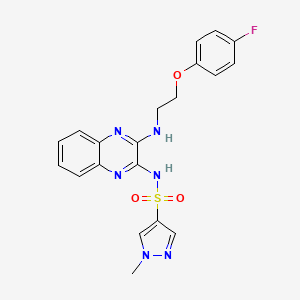
![[(1R,2R,4R,5R)-5-Amino-2-bicyclo[2.2.1]heptanyl]methanol;hydrochloride](/img/structure/B3015910.png)
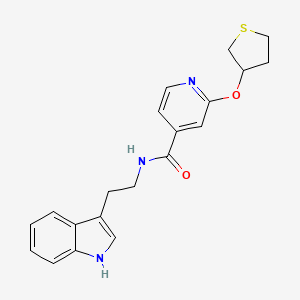
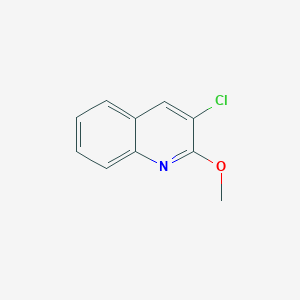
![5-chloro-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B3015913.png)